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Volatile thiols are potent sulfur-containing compounds that significantly influence Baijiu's aroma,

contributing notes ranging from roasted and meaty to unpleasant sulfurous off-odors at low concentrations

[1] [2]. Their analysis is challenging due to low abundance, high reactivity, and complex sample matrix.

This document outlines a robust protocol using ultra-performance liquid chromatography–tandem mass

spectrometry (UPLC–MS/MS) for identifying and quantifying volatile thiols in Baijiu and its fermented

grains. The method can be applied to 1-Phenylethanethiol, which is described in chemical databases as

having a sulfurous, floral, tropical, and meaty odor [3].

Key Volatile Thiols in Baijiu

The table below lists volatile thiols previously identified in Baijiu, their sensory descriptors, and odor

thresholds, which are critical for assessing their impact.

Thiol Compound Sensory Descriptor
Odor Threshold in
46% Ethanol (μg/L)

Reported Concentration
Range in Baijiu

2-Methyl-3-
furanthiol

Roasted meat, fried 0.0048 [2] 1.70–12.74 μg/kg (in

fermented grains) [2]
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Thiol Compound Sensory Descriptor
Odor Threshold in
46% Ethanol (μg/L)

Reported Concentration
Range in Baijiu

2-Furfurylthiol Coffee, roasted

sesame

0.1 [2] 0.51–3.03 μg/kg (in

fermented grains) [2]

Methanethiol Burned rubber,

gasoline

2.2 [2] 67.64–205.37 μg/kg (in

fermented grains) [2]

Ethanethiol Onion, rubber 0.8 [2] 1.22–1.76 μg/kg (in

fermented grains) [2]

1-
Phenylethanethiol

Sulfurous, floral,

tropical, meaty [3]

Information missing Not detected in current

Baijiu studies

Detailed Experimental Protocols

Protocol 1: Analysis of Thiols in Liquid Baijiu

This method is adapted from a 2022 study for determining volatile thiols in various aroma-types of Baijiu

[1].

1. Sample Derivatization

Take a 20 mL Baijiu sample and spike it with 10 μL of an internal standard solution (e.g., 2-

phenylethanethiol at 6 mg/L).
Dilute the sample with 20 mL of water to achieve ~25% ethanol by volume.

Add 40 mg of EDTA-Na₂, 160 μL of 50% acetaldehyde, and 400 μL of freshly thawed 10 mM
4,4’-Dithiodipyridine (DTDP) derivatization reagent.

Vortex the mixture for 5 minutes and let it react at room temperature for 25 minutes [1].

2. Solid-Phase Extraction (SPE) Clean-up

Pre-condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water.

Load the derivatized sample onto the cartridge.
Wash the cartridge with 12 mL of 50% methanol to remove impurities.

Elute the target thiol derivatives with 3 mL of pure methanol.
Concentrate the eluent under a gentle stream of nitrogen to a final volume of 400 μL.

Filter the concentrate through a 0.22 μm membrane before UPLC-MS/MS analysis [1].
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3. UPLC-MS/MS Analysis

Chromatography: Use a C18 UPLC column with a gradient elution of water/acetonitrile
containing 0.1% formic acid.

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple
Reaction Monitoring (MRM) for high sensitivity. For DTDP derivatives, monitor the transition

from the precursor ion to the common fragment ion at m/z 143.5 [1].

Protocol 2: Analysis of Thiols in Solid Fermented Grains

This method uses a modified QuEChERS approach for solid matrices [2].

1. Sample Extraction

Homogenize a representative sample of fermented grains.
Weigh 2 g of the sample into a centrifuge tube.

Add 10 mL of ultrapure water, 10 mL of acetonitrile, and the DTDP derivatization reagent.
Shake vigorously for 1-2 minutes.

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCit) to induce phase
separation.

Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes [2].

2. Extract Clean-up (d-SPE)

Transfer the supernatant (acetonitrile layer) to a tube containing d-SPE sorbents. A mixture of
150 mg C18, 50 mg NH₂, and 50 mg GCB is effective for purifying fermented grain extracts.

Vortex and centrifuge the mixture.
The purified extract can then be concentrated and analyzed via UPLC-MS/MS as described in

Protocol 1 [2].

Experimental Workflow Diagram

The diagram below illustrates the complete analytical process from sample preparation to data analysis.
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Quality Control and Data Interpretation
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Quantification: Use internal standard calibration for high accuracy. Prepare a series of calibration

standards with the target thiols and a fixed amount of internal standard (e.g., 2-phenylethanethiol).
Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

Assessing Aroma Impact: Calculate the Odor Activity Value (OAV) to determine the contribution of
each thiol to the overall aroma. The formula is OAV = Concentration / Odor Threshold. An OAV > 1

indicates the compound is likely to have a significant aromatic impact [1].
Method Validation: Validate the method by determining linearity, precision (repeatability), recovery,

and limits of detection (LOD) and quantification (LOQ) [1] [2].

Research Applications and Pathways

The flowchart below outlines how this analytical method integrates into broader Baijiu quality and

production research.
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Click to download full resolution via product page

Conclusion

While 1-Phenylethanethiol remains to be specifically investigated in Baijiu, the established UPLC-MS/MS

protocols provide a powerful and reliable tool for its future analysis. Applying these methods will help

researchers fully characterize the complex sulfur aroma chemistry of Baijiu, ultimately aiding in quality

control and flavor enhancement.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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